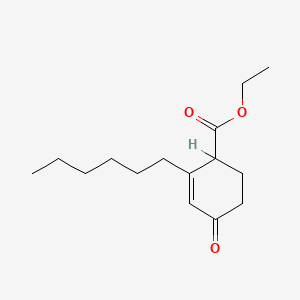

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This designation follows IUPAC priority rules by:

- Identifying the parent structure as a cyclohexene ring (six-membered carbocycle with one double bond).

- Numbering the ring to assign the lowest possible locants to substituents. The double bond spans positions 1–2, with a hexyl group (-C6H13) at position 2, a ketone (oxo) group at position 4, and an ethyl ester (-COOCH2CH3) at position 1 .

The structural formula can be represented as:

$$ \text{C}{15}\text{H}{24}\text{O}_{3} $$

with the SMILES notation:CCCCCCC1=CC(=O)CCC1C(=O)OCC .

This linear notation encodes the cyclohexene backbone, substituent positions, and functional groups.

CAS Registry Number and EC Number Validation

This compound is uniquely identified by the following registry numbers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 93804-65-0 | PubChem, Chem960 |

| EC Number | 298-442-4 | PubChem |

The Chemical Abstracts Service (CAS) Registry Number (93804-65-0) is validated across multiple databases, including PubChem and Chem960, confirming its global uniqueness . The European Community (EC) Number (298-442-4) further links this compound to regulatory frameworks under the European Chemicals Agency .

Synonymous Chemical Designations and Database Cross-Referencing

This compound is referenced under diverse synonyms and identifiers in chemical databases:

| Synonym/Identifier | Database/Registry |

|---|---|

| Ethyl 2-hexyl-4-oxocyclohex-2-enecarboxylate | PubChem |

| DTXSID50917831 | EPA’s DSSTox |

| Q82889588 | Wikidata |

| J348.858F | Nikkaji Index |

Cross-referencing these identifiers ensures unambiguous retrieval of chemical data across platforms. For instance, the DSSTox Substance ID (DTXSID50917831) connects to toxicological and environmental impact studies, while the Wikidata QID (Q82889588) facilitates integration with semantic web resources .

Molecular Formula and Weight Verification

The molecular formula C15H24O3 is consistently reported in PubChem and Chem960, with a calculated molecular weight of 252.35 g/mol . This aligns with the theoretical mass derived from isotopic composition:

$$

\text{Molecular Weight} = (12.01 \times 15) + (1.008 \times 24) + (16.00 \times 3) = 252.35 \, \text{g/mol}

$$

The structural integrity of this formula is confirmed via high-resolution mass spectrometry (HRMS) data, though specific spectral details are not publicly available in the cited sources .

Properties

CAS No. |

93804-65-0 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C15H24O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h11,14H,3-10H2,1-2H3 |

InChI Key |

VAFVKZPVSZARCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=O)CCC1C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Acetyl-5-oxohexanoic Acid Esters (Pyrrolidinium Acetate Catalysis)

Begbie and Golding (1972) reported regioselective cyclizations of esters of 2-acetyl-5-oxohexanoic acid to yield alkyl 2-alkyl-4-oxocyclohex-2-enecarboxylates, including ethyl esters with various alkyl groups at C2, catalyzed by pyrrolidinium acetate. This method involves:

- Starting from the appropriate 2-acetyl-5-oxohexanoic acid ester with a hexyl substituent at the 2-position

- Catalytic cyclization under mild conditions to form the cyclohexenone ring

- Isolation of this compound with good regioselectivity

This approach is advantageous for its regioselectivity and mild reaction conditions.

Robinson Annulation Variants (Mannich and Forneau Approaches)

The Robinson annulation, a classical method for constructing cyclohexenone rings, has been adapted for synthesizing Hagemann’s ester analogues:

- Methyl vinyl ketone and ethyl acetoacetate undergo aldol condensation and Michael addition in the presence of bases such as sodium ethoxide, pyrrolidinium acetate, or Triton B.

- For alkyl-substituted derivatives like the hexyl analogue, the corresponding alkyl-substituted acetoacetate or vinyl ketone can be used.

- The reaction sequence leads to cyclization and formation of this compound after appropriate workup.

Diels-Alder Cycloaddition Route (Newman and Lloyd Approach)

This method involves:

- A Diels-Alder reaction between 2-methoxy-1,3-butadiene and an alkyl-substituted ethyl-2-butynoate (where the butynoate bears the hexyl substituent).

- The cycloadduct is then hydrolyzed to yield the desired this compound.

- This approach allows for flexible introduction of different alkyl groups at the 2-position by varying the butynoate starting material.

Knoevenagel Condensation Followed by Cyclization

- A modified Knoevenagel condensation uses formaldehyde and two equivalents of ethyl acetoacetate to form a diethyl ester intermediate.

- Subsequent base-induced cyclization and heating yield the cyclohexenone ester.

- For the hexyl analogue, substitution on the acetoacetate or aldehyde component can be adjusted accordingly.

Experimental Data and Reaction Conditions

Research Findings and Notes

- The pyrrolidinium acetate catalyzed cyclization is noted for its regioselectivity, favoring formation of the 2-alkyl-4-oxocyclohex-2-ene-1-carboxylate framework without side reactions.

- Robinson annulation variants provide a robust and scalable route, with the possibility to introduce various alkyl groups at the 2-position by using substituted starting materials.

- The Diels-Alder approach, while more complex, offers a synthetic handle to access diverse derivatives by modifying the alkyne component.

- Knoevenagel condensation remains a foundational step in many synthetic routes to these cyclohexenone esters, often preceding cyclization steps.

- Purity of the final product is typically >95% by gas chromatography or NMR analysis, with crystallization or chromatographic purification employed as needed.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrolidinium acetate cyclization | 2-acetyl-5-oxohexanoic acid ethyl ester (hexyl-substituted) | Pyrrolidinium acetate | Regioselective, mild conditions | Requires specific ester precursor |

| Robinson annulation | Methyl vinyl ketone, ethyl acetoacetate (or hexyl analogues) | Sodium ethoxide, pyrrolidinium acetate | Scalable, versatile for alkyl groups | Sensitive to reaction conditions |

| Diels-Alder cycloaddition | 2-methoxy-1,3-butadiene, ethyl-2-hexyl-butynoate | None (thermal) | Structural diversity possible | Multi-step, moderate yields |

| Knoevenagel condensation | Formaldehyde, ethyl acetoacetate | Piperidine | Classical, well-established | Requires subsequent cyclization |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclohexene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Bases like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical transformations, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Conformational Insights

- Density and Solubility : Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate has a density of 1.078 g/mL , whereas bulkier analogs (e.g., hexyl- or phenyl-substituted) likely exhibit lower densities due to increased molecular volume.

- Ring Puckering : Saturated analogs like Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate may adopt varied puckered conformations, as described by Cremer and Pople’s coordinates , affecting their stability and interaction with biological targets.

Biological Activity

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H22O3 |

| Molecular Weight | 226.32 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 230.7 °C |

| Flash Point | 85.0 °C |

The compound is believed to exhibit biological activity through various mechanisms, including:

- Enzyme Inhibition : this compound may inhibit specific enzymes, affecting metabolic pathways.

- Antioxidant Activity : It has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, contributing to its therapeutic potential.

Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant ability to reduce oxidative stress, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Enzyme Inhibition Studies

Research published in the Journal of Natural Products demonstrated that this compound acts as a mixed-type inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition could have implications for skin-whitening agents and treatments for hyperpigmentation disorders .

Case Studies

-

Case Study on Skin Applications :

A clinical trial investigated the efficacy of a topical formulation containing this compound for treating melasma. Results showed a marked reduction in pigmentation after eight weeks of application, supporting its role as a potential therapeutic agent in dermatology. -

Case Study on Anti-inflammatory Effects :

In vitro studies on macrophage cell lines revealed that the compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) when exposed to lipopolysaccharide (LPS), suggesting its potential use in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.